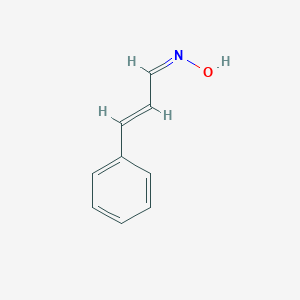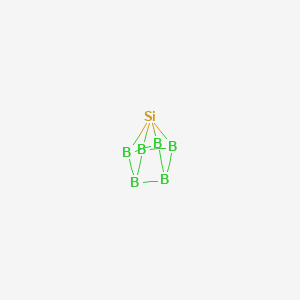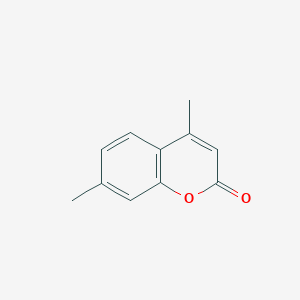
4,7-Dimethylcoumarin
Overview
Description
4,7-Dimethylcoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is a colorless crystalline substance . It is also known as 4,7-dimethylchromen-2-one .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study investigated the structure and structural changes due to ionization of the isolated 7-hydroxy-4-methylcoumarin dimer . Another study determined the crystal structure of the β-CD–this compound complex .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been documented in various sources. For instance, PubChem provides information on its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and other computed properties .Scientific Research Applications
Supramolecular Photochemical Systems : A study by Brett, Alexander, and Stezowski (2000) explored the structural aspects of β-cyclodextrin–4,7-dimethylcoumarin inclusion complexes. These complexes were described as “reaction nano-vessels,” useful in photodimerization reactions and for understanding guest molecule interactions in crystal packing. This suggests potential applications in photochemical systems and nanotechnology (Brett, Alexander, & Stezowski, 2000).
Structural Characterization and Synthesis Methods : Ostrowska et al. (2016) focused on the structural characterization of this compound derivatives using X-ray and NMR techniques. These compounds showed varied polymorphism, influencing their physical properties. This indicates applications in material sciences, particularly in understanding the structural properties of coumarin derivatives (Ostrowska et al., 2016).
Cytotoxicity and Cancer Research : A study by Ostrowska et al. (2017) synthesized bromo derivatives of 5-hydroxycoumarin, including this compound derivatives, to evaluate their cytotoxicity against cancer cell lines. The results indicate potential therapeutic applications in cancer research (Ostrowska et al., 2017).
Anti-Inflammatory Evaluation : Pandey et al. (2010) investigated PEGylated 4,8-dimethylcoumarin derivatives for their anti-inflammatory activities. These derivatives inhibited ICAM-1 expression in human endothelial cells, suggesting their use in treating inflammatory disorders (Pandey et al., 2010).
Laser Tunability Enhancement : Gutfeld, Welber, and Tynan (1970) found that the fluorescence and laser tunability of 4,6-dimethylcoumarin could be enhanced by acidification, suggesting its application in laser technology and optical materials (Gutfeld, Welber, & Tynan, 1970).
MAO Inhibitors : Gnerre et al. (2000) tested a series of coumarin derivatives, including this compound, for their inhibitory activity on monoamine oxidase A and B. These findings highlight their potential as therapeutic agents in treating neurological disorders (Gnerre et al., 2000).
Anti-Larvicidal and Anti-Bacterial Activities : Prabha and Nagarajan (2016) studied the anti-larvicidal and anti-bacterial effects of this compound, indicating potential applications in pest control and antimicrobial treatments (Prabha & Nagarajan, 2016).
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethylcoumarin is likely glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including glycogen metabolism, cell differentiation, proliferation, and survival.
Biochemical Pathways
This compound, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s interaction with GSK-3β could affect various biochemical pathways, including those involved in cell growth, proliferation, and apoptosis.
Pharmacokinetics
Coumarins in general are known for their low water solubility, which can impact their bioavailability .
Safety and Hazards
Safety data sheets provide information on the safety and hazards of 4,7-Dimethylcoumarin. For example, one safety data sheet advises avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Future research directions for 4,7-Dimethylcoumarin could include further exploration of its biological activities, such as its anticancer activity, and the development of new analogues with a strong anticancer effect and reduced potential side effects . Additionally, the use of cambial meristematic cell (CMC) suspension cultures as a new biotransformation system for this compound could be investigated .
properties
IUPAC Name |
4,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)6-11(12)13-10(9)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMAHEBVYSIROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312486 | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14002-90-5 | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14002-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for 4,7-Dimethylcoumarin?
A1: this compound (C11H10O2) possesses a benzopyrone core structure with methyl substituents at the 4th and 7th positions. While specific spectroscopic data is not provided within the given research excerpts, key structural information can be obtained through techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. For instance, 13C CP/MAS NMR has been utilized to investigate the solid-state structure of this compound derivatives. [, ]
Q2: How does the lipophilicity of this compound compare to its derivatives?
A2: Studies utilizing the shake-flask method with octanol-water as the solvent have determined that this compound exhibits significant lipophilicity. Interestingly, the introduction of a bromine atom at the 6th position, as in 6-bromo-4,7-dimethylcoumarin, further enhances the lipophilic character. These experimental findings were corroborated by computational calculations using HYPERCHEM software. []
Q3: Can this compound be modified to form inclusion complexes, and what are the implications of such complexes?
A3: Yes, this compound can form crystalline inclusion complexes with β-cyclodextrin (β-CD). These complexes, specifically the 2:2 host-guest complex, exhibit unique characteristics described as a "reaction nano-vessel." Within this confined environment, the interactions crucial for photochemical reactions are localized within a single β-CD dimer host. Notably, the crystal structure reveals a novel β-CD dimer packing arrangement termed the "tetrad type," which influences the intermolecular interactions between guest molecules and ultimately impacts the outcome of photochemical processes. []
Q4: What is the significance of the “tetrad type” packing observed in the β-CD–this compound inclusion complex?
A4: The “tetrad type” packing represents a new dimer arrangement observed in the crystal structure of the β-CD–this compound inclusion complex. This arrangement differs from previously reported β-CD dimer packing types and results in reduced intermolecular interactions between guest molecules within the “reaction tube.” Understanding the influence of guest molecules on the packing of β-CD dimers is crucial for controlling the outcomes of reactions within these supramolecular systems. []
Q5: How does the structure of the β-CD–this compound inclusion complex impact photoproduct formation?
A5: The specific spatial constraints within the β-CD dimer cavity of the this compound complex dictate the formation of the anti-HT photodimer as the primary product. This observation suggests a preferential fit of the anti-HT dimer within the cavity, underscoring the significant role of the β-CD dimer in steering the photochemical reaction pathway. []
Q6: Has this compound been utilized in the synthesis of other heterocyclic compounds?
A6: Research indicates the successful utilization of this compound derivatives in synthesizing complex heterocyclic systems like pyrido[3,4-c]psoralens. This synthesis involves a multi-step process, highlighting the versatility of this compound as a building block in organic synthesis. []
Q7: Can cambial meristematic cells (CMCs) biotransform 4-methylcoumarins, and what is the significance of such biotransformations?
A7: Yes, research demonstrates the successful biotransformation of 4-methylcoumarins, including this compound, by CMCs of Camptotheca acuminata. This process yields several products, including novel glycosylated derivatives like this compound-6-O-β-d-glucopyranoside. These findings highlight the potential of using CMCs as a novel biotransformation system for generating new compounds with potential biological activities, including monoamine oxidase (MAO) inhibition. []
Q8: How does the presence of a hydroxyl group in the coumarin structure influence its reactivity?
A8: The presence and position of a hydroxyl group significantly impact the reactivity of coumarin derivatives. For example, in the synthesis of thymol from m-cresol, a key step involves the decarboxylation of an intermediate unsaturated acid. This decarboxylation is facilitated by the presence of a hydroxyl group ortho to the acid side chain in the molecule. []
Q9: Are there any known applications of this compound in the context of honey?
A9: Analysis of volatile compounds in Salix spp. nectar honey revealed the presence of 8-hydroxy-4,7-dimethylcoumarin. This finding highlights the diverse natural occurrence of this compound derivatives and their potential role in contributing to the unique aroma profile of this honey variety. []
Q10: What are the primary research areas currently focused on regarding this compound and its derivatives?
A10: Current research on this compound and its derivatives primarily revolves around:
- Structure-activity relationship studies: Investigating the effects of structural modifications on the biological activity, potency, and selectivity of this compound derivatives. [, ]
- Solid-state structure determination: Utilizing techniques like X-ray crystallography and 13C CP/MAS NMR to elucidate the three-dimensional structures of this compound derivatives and gain insights into their physicochemical properties. [, , ]
- Development of novel synthetic routes: Exploring efficient and sustainable synthetic methods for the preparation of this compound and its derivatives, potentially employing techniques like microwave-assisted synthesis. [, ]
- Biotransformation studies: Investigating the potential of using biological systems like CMCs to generate novel and biologically active derivatives of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



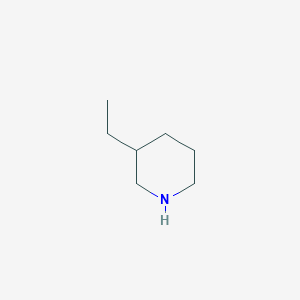
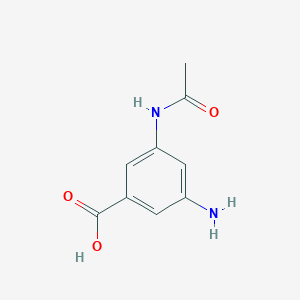
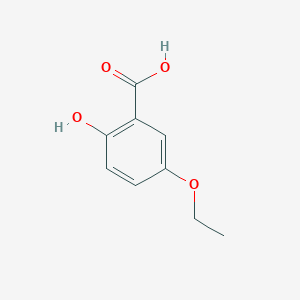
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
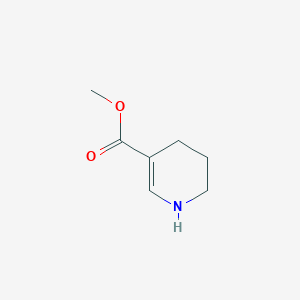
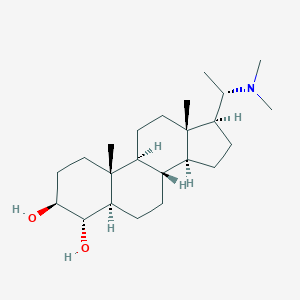
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)


![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)


